

Difference between native PazePC and deuterated PazePC-D9

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Compound of Interest

Compound Name: PazePC-D9

Cat. No.: B1161775

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Technical Guide: Native PazePC vs. Deuterated PazePC-D9

Executive Summary

PazePC (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine) is a biologically active oxidized phospholipid (OxPL) generated during the oxidative modification of LDL (low-density lipoprotein) and cellular membranes.[1] Structurally, it represents a "truncated" phospholipid where the sn-2 polyunsaturated fatty acid has been oxidatively cleaved to form azelaic acid, a 9-carbon dicarboxylic acid.[1]

PazePC-D9 is the stable isotope-labeled analog of PazePC, incorporating nine deuterium atoms typically on the choline headgroup (

).[1] It serves as the gold-standard Internal Standard (IS) for the absolute quantitation of PazePC in biological matrices (plasma, tissue, cell culture) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

This guide delineates the physicochemical differences, mass spectrometric behavior, and experimental protocols required to utilize these two compounds for high-fidelity lipidomics.

Molecular Architecture & Physicochemical Properties[2]

The fundamental difference lies in the isotopic composition of the quaternary ammonium headgroup. This modification alters the mass-to-charge ratio (

) without significantly perturbing the chromatographic retention time or chemical reactivity, satisfying the core requirement of an ideal internal standard.

Structural Comparison

Feature	Native PazePC	PazePC-D9 (Internal Standard)
IUPAC Name	1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine	1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine-d9
Chemical Formula		
Molecular Weight	~665.84 Da	~674.90 Da (+9 Da shift)
Exact Mass (M+H) ⁺	666.43	675.49
Critical Micelle Conc.	~5-10 μM (Context dependent)	Identical
Headgroup	Phosphocholine ()	Phosphocholine-d9 ()
sn-1 Chain	Palmitic Acid (16:[1][2][3][4][5]0)	Palmitic Acid (16:0)
sn-2 Chain	Azelaic Acid (9:0-COOH)	Azelaic Acid (9:0-COOH)

The Deuterium Isotope Effect

While chemically nearly identical, the substitution of hydrogen with deuterium (

) introduces subtle physical changes:

- **C-D Bond Strength:** The C-D bond is shorter and stronger than the C-H bond, making **PazePC-D9** slightly more resistant to oxidative degradation during storage, though this is

negligible for short-term processing.[1]

- **Chromatographic Shift:** In Reverse-Phase (RP) chromatography, deuterated lipids may elute slightly earlier than their protium counterparts due to weaker dispersion forces.[1] However, for headgroup-labeled lipids like **PazePC-D9**, this shift is often negligible compared to tail-labeled lipids, ensuring excellent co-elution with the analyte to correct for matrix effects.[1]

Mass Spectrometry Dynamics (LC-MS/MS)

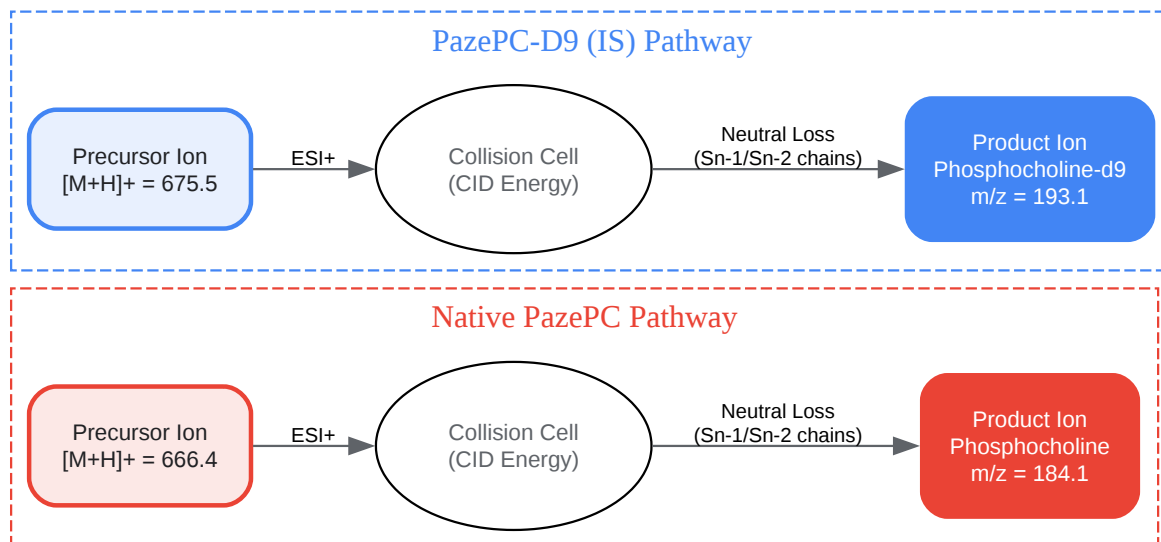
The utility of **PazePC-D9** rests entirely on its behavior in a mass spectrometer. In Electrospray Ionization (ESI) positive mode, phosphatidylcholines undergo a characteristic fragmentation: the loss of the phosphocholine headgroup.

Fragmentation Mechanics (Collision Induced Dissociation)

- **Native PazePC:** The precursor ion at m/z 666.4 fragments to yield the characteristic phosphocholine product ion at m/z 184.1.
- **PazePC-D9:** The precursor ion at m/z 675.5 fragments to yield the deuterated phosphocholine product ion at m/z 193.1.

This mass shift of +9 Da in both the precursor and the specific product ion eliminates "cross-talk" between the analyte and the standard, allowing for high-sensitivity Multiple Reaction Monitoring (MRM).

Visualization of MS/MS Logic



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Figure 1: Comparative fragmentation pathways in MS/MS. Note the distinct product ions (184 vs 193) which provide specificity.

Experimental Protocol: Quantitation Workflow

This protocol outlines the extraction and quantitation of PazePC using **PazePC-D9** as the internal standard. This method follows the principles of Isotope Dilution Mass Spectrometry (IDMS), the highest metrological standard for accuracy.

Reagents & Standards

- Analyte: Native PazePC (Avanti Polar Lipids or Cayman Chemical).
- Internal Standard: **PazePC-d9** (Avanti Polar Lipids).[1]
- Solvents: LC-MS grade Methanol, Chloroform, Water, Formic Acid.[1]

Step-by-Step Workflow

Step 1: Internal Standard Spiking (Crucial)

- Logic: The IS must be added before any extraction takes place. This ensures that any loss of analyte during extraction is mirrored by the loss of the IS, self-correcting the final calculation.
- Action: Add 10 pmol of **PazePC-D9** (dissolved in methanol) to the biological sample (e.g., 100 μ L plasma) prior to adding extraction solvents.

Step 2: Lipid Extraction (Modified Folch)

- Add 2:1 Chloroform:Methanol (v/v) to the spiked sample.[6]
- Vortex vigorously for 30 seconds to disrupt membranes.
- Add water to induce phase separation (Final ratio ~ 8:4:3 Chloroform:MeOH:Water).
- Centrifuge at 1000 x g for 10 mins.
- Collection: Collect the lower organic phase (containing PazePC).
- Drying: Evaporate solvent under a stream of nitrogen.
- Reconstitution: Dissolve in 9:1 Methanol:Water for LC injection.

Step 3: LC-MS/MS Settings[1]

- Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18), 2.1 x 100 mm.
- Mobile Phase A: 60:40 Acetonitrile:Water + 10mM Ammonium Formate + 0.1% Formic Acid.
- Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10mM Ammonium Formate + 0.1% Formic Acid.
- Gradient: 40% B to 99% B over 12 minutes.
- Transitions (MRM):
 - PazePC: 666.4

184.1 (Collision Energy ~30-35 eV)[1]
 - **PazePC-D9**: 675.5

193.1 (Collision Energy ~30-35 eV)[1]

Data Processing Logic

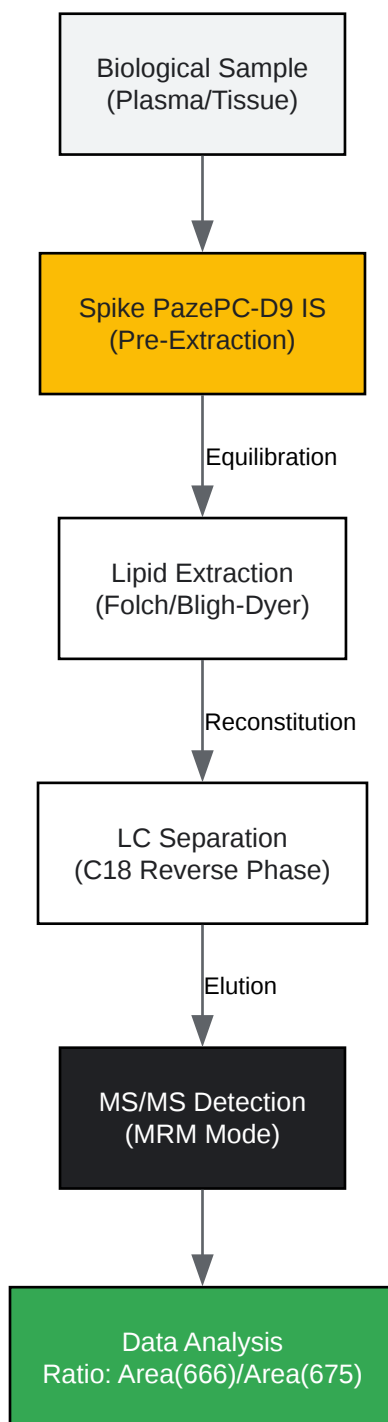
Quantitation is derived from the Area Ratio:

Biological Significance & Application[1][3][4][8][9]

Why distinguish and measure PazePC?

- **Atherosclerosis Marker:** PazePC is a major component of Oxidized LDL (OxLDL). It is recognized by scavenger receptors (CD36) on macrophages, triggering foam cell formation.
- **Apoptosis Inducer:** PazePC promotes the permeabilization of mitochondrial membranes by facilitating Bax recruitment, leading to cytochrome c release and cell death.
- **Membrane Biophysics:** Unlike native PC, the "truncated" sn-2 chain of PazePC loops out into the aqueous phase (lipid whisker model), altering membrane permeability to protons and water.

Analytical Workflow Diagram



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Figure 2: Integrated Lipidomics Workflow for PazePC Quantitation.

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